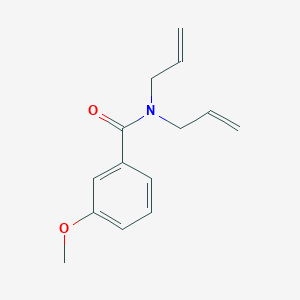

N,N-diallyl-3-methoxybenzamide

カタログ番号:

B263745

分子量:

231.29 g/mol

InChIキー:

QTJPBSQBIVTQTC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N,N-Diallyl-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzene ring and two allyl groups (-CH₂CH=CH₂) attached to the nitrogen atom of the amide moiety.

特性

分子式 |

C14H17NO2 |

|---|---|

分子量 |

231.29 g/mol |

IUPAC名 |

3-methoxy-N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C14H17NO2/c1-4-9-15(10-5-2)14(16)12-7-6-8-13(11-12)17-3/h4-8,11H,1-2,9-10H2,3H3 |

InChIキー |

QTJPBSQBIVTQTC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |

正規SMILES |

COC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Electronic and Steric Properties

N-(1,3-Dioxo-5-isoindolyl)-3-methoxybenzamide ()

- Structure : Features a 3-methoxybenzamide core with an N-isoindolyl substituent containing two ketone groups.

- Key Differences : The isoindolyl group introduces electron-withdrawing effects and significant steric bulk compared to the diallyl groups in N,N-diallyl-3-methoxybenzamide. This reduces nucleophilicity at the amide nitrogen and may hinder interactions with biological targets or metal catalysts .

- Applications: The isoindolyl group’s rigidity and electron-deficient nature make it suitable for metal-catalyzed C–H functionalization, a property less pronounced in the diallyl analog .

N,3-Dimethoxy-N-methylbenzamide ()

- Structure : Contains dual methoxy groups (3-OCH₃ and N-OCH₃) and an N-methyl substituent.

- Key Differences : The methoxy groups enhance hydrophilicity and electron-donating effects, contrasting with the lipophilic allyl groups in the target compound. The absence of unsaturated bonds in this derivative limits its utility in reactions requiring olefinic sites .

N-(4-Hydroxy-3-methoxybenzyl)benzamide ()

- Structure : Incorporates a 4-hydroxy-3-methoxybenzyl group on the amide nitrogen.

- Key Differences: The phenolic hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to the hydrophobic diallyl substituents. This structural feature is critical in pharmaceutical contexts where bioavailability is prioritized .

Functional Group Influence on Reactivity and Stability

2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide ()

- Structure : Contains an ester-linked 4-methoxybenzoyloxy group.

- Key Differences: The ester moiety increases susceptibility to hydrolysis under acidic or basic conditions, whereas the amide bond in N,N-diallyl-3-methoxybenzamide is more stable.

N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide ()

- Structure : Combines a 3-chlorobenzamide core with a benzodioxolyl substituent.

Comparative Data Table

| Compound Name | Substituents | Molecular Weight* | Key Properties | Applications/Reactivity |

|---|---|---|---|---|

| N,N-Diallyl-3-methoxybenzamide | N,N-diallyl, 3-OCH₃ | ~259.3 | Lipophilic, unsaturated bonds for reactions | Catalysis, polymer chemistry |

| N-(1,3-Dioxo-5-isoindolyl)-3-methoxybenzamide | N-isoindolyl, 3-OCH₃ | 275.7 | Electron-deficient, rigid structure | Metal-catalyzed C–H activation |

| N,3-Dimethoxy-N-methylbenzamide | N-OCH₃, N-CH₃, 3-OCH₃ | ~195.2 | Hydrophilic, stable | Drug design, solubility studies |

| N-(4-Hydroxy-3-methoxybenzyl)benzamide | N-(4-OH-3-OCH₃-benzyl) | ~287.3 | Hydrogen-bonding capability | Bioactive molecule synthesis |

*Molecular weights are calculated or inferred from analogous compounds in the evidence.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。